3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide
Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Scientific Research Applications
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus . It inhibits the membrane fusion between the virus and the endosome of the host cells .
Mode of Action
For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid inhibits the fusion of the influenza A virus with the endosome of the host cells .
Biochemical Pathways
It can be inferred that it may affect the pathways related to viral fusion and entry into host cells, based on the action of the related compound .
Pharmacokinetics
The related compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is noted for its excellent lipophilicity and binding affinity, which could enhance its bioavailability .
Result of Action
Based on the related compound, it may inhibit the fusion of the influenza a virus with the endosome of the host cells, thereby preventing the virus from entering the host cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, it can bind to specific enzyme active sites, potentially inhibiting or modifying their activity. The exact nature of these interactions depends on the structural compatibility between this compound and the target biomolecule .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation or interaction with other compounds in the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects are often observed, where a specific dosage level triggers significant biological responses. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Amidation: The final step involves the formation of the benzamide group through the reaction of the substituted benzoyl chloride with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogens and the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of fluorinated or brominated derivatives, while oxidation can produce carboxylic acids or ketones.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzene
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTAHTHKSRJVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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